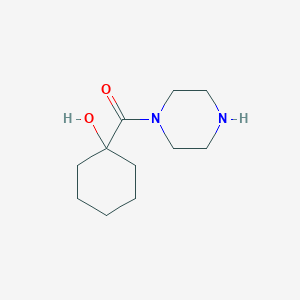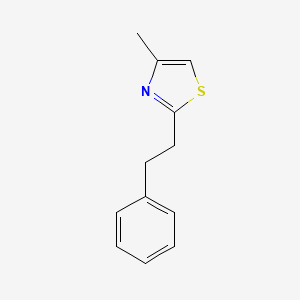![molecular formula C14H24N2O B13881156 N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a propane-1,3-diamine backbone with a butoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine typically involves the following steps:
Preparation of 4-butoxybenzyl chloride: This can be achieved by reacting 4-butoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The 4-butoxybenzyl chloride is then reacted with propane-1,3-diamine in the presence of a base such as sodium hydroxide (NaOH) to yield N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The butoxyphenyl group may enhance its binding affinity to specific targets, while the diamine backbone can facilitate interactions through hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways and lead to desired effects.
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diamine: A simpler diamine without the butoxyphenyl substituent.
N-methyl-1,3-propanediamine: A methylated derivative with different reactivity and properties.
1,3-Diaminopropane: Another diamine with similar backbone but lacking the aromatic substituent.
Uniqueness
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H24N2O |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H24N2O/c1-2-3-11-17-14-7-5-13(6-8-14)12-16-10-4-9-15/h5-8,16H,2-4,9-12,15H2,1H3 |
InChI Key |
IGWIVNWWYNMZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
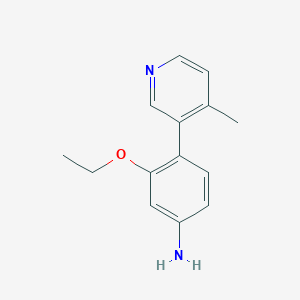
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

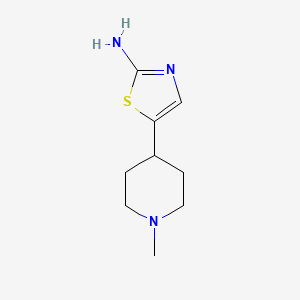
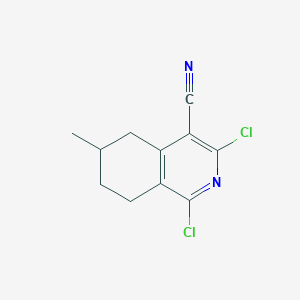

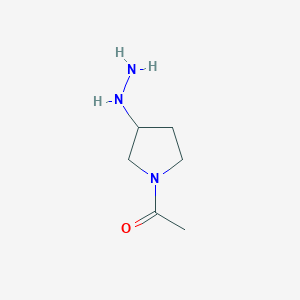
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
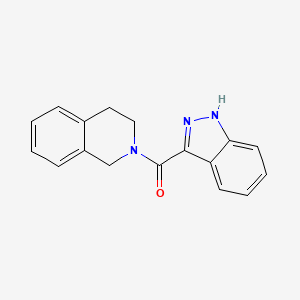
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
